2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid
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Overview
Description
“2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid” is a chemical compound used in scientific research . It has a molecular weight of 294.16 and a molecular formula of C10H9Cl2NO3S .
Molecular Structure Analysis
The molecular structure of “2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid” can be represented by the SMILES string: C1=CC(=C(C=C1NC(=O)CSCC(=O)O)Cl)Cl .Scientific Research Applications
Synthesis and Chemiluminescence
- 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid and similar compounds are utilized in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which exhibit base-induced chemiluminescence. These dioxetanes are thermally stable and can be further oxidized to afford sulfinyl- and sulfonyl-substituted dioxetanes. These substances have applications in chemiluminescence, a valuable tool in analytical chemistry for detecting specific molecules (Watanabe et al., 2010).
Biological Properties
- The compound and its derivatives show potential in altering biological properties. When reacted with metal salts of various acids, they yield metalated ionic liquids, which could lead to significant changes in biological properties (Adamovich et al., 2012).
Pharmaceutical Research
- In pharmaceutical research, similar compounds are utilized in the design of drug-like small molecules with potential anticancer properties. The synthesis of these molecules often involves stepwise alkylation and acylation, leading to compounds that are tested for their anticancer activity (Yushyn et al., 2022).
Synthesis of Derivatives
- The chemical also serves as a precursor for synthesizing various derivatives. These derivatives, like N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, are obtained through hydrolytic transformations under specific conditions, which may have further applications in chemical and pharmaceutical research (Rudyakova et al., 2006).
Herbicide Analysis
- In environmental chemistry, related compounds are used in the analytical determination of herbicides like 2,4-Dichlorophenoxy acetic acid. This involves a base hydrolysis followed by reaction with diazotized sulfanilic acid for spectrophotometric determination, indicating its utility in environmental monitoring and analysis (Shah et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOZNQARCZFTGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353277 |
Source
|
Record name | 3H-519S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid | |
CAS RN |
70648-81-6 |
Source
|
Record name | 3H-519S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.